molecular formula C11H19NO4 B3111259 (S)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid CAS No. 1821775-99-8

(S)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid

Cat. No.: B3111259
CAS No.: 1821775-99-8
M. Wt: 229.27
InChI Key: DTLBJDMWGRKALK-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid is a chiral compound commonly used in organic synthesis. It is known for its role as a protecting group for amines, which helps to prevent unwanted reactions during multi-step synthesis processes. The compound is characterized by its tert-butoxycarbonyl (Boc) group, which is easily removable under acidic conditions, making it a versatile tool in synthetic chemistry.

Biochemical Analysis

Biochemical Properties

(S)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. The tert-butoxycarbonyl (Boc) group in this compound acts as a protecting group, preventing unwanted reactions at the amino site. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidases and proteases, by temporarily blocking the amino group and thus controlling the reaction pathway .

Cellular Effects

This compound influences various cellular processes by modulating the availability of free amino groups. This modulation can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of the Boc group can inhibit the activity of certain enzymes that rely on free amino groups, thereby altering cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under neutral and basic conditions but can degrade under acidic conditions, leading to the release of the free amino group. Long-term studies have shown that the stability of this compound is crucial for its effectiveness in peptide synthesis .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively protects amino groups without causing significant toxicity. At high doses, it can lead to adverse effects such as enzyme inhibition and disruption of normal cellular functions. These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes without causing harm .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidases and proteases, which facilitate the incorporation of amino acids into peptides. The Boc group is eventually removed, allowing the free amino group to participate in further metabolic reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions help localize the compound to specific cellular compartments where peptide synthesis occurs. The distribution of the compound is crucial for its effectiveness in protecting amino groups during synthesis .

Subcellular Localization

The subcellular localization of this compound is primarily within the endoplasmic reticulum and cytoplasm, where peptide synthesis takes place. The compound’s activity is influenced by its localization, as it needs to be in proximity to the enzymes and substrates involved in peptide synthesis. Targeting signals and post-translational modifications may direct the compound to specific compartments, enhancing its protective function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid typically involves the protection of the amine group in 3-methylpyrrolidine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature and can be completed within a few hours.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product of deprotection is the free amine, which can then be used in further synthetic steps. Substitution reactions yield various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid is unique due to its chiral nature, which makes it particularly useful in the synthesis of enantiomerically pure compounds. Its stability and ease of removal under mild conditions also make it a preferred choice for protecting amines in complex synthetic routes .

Properties

IUPAC Name

(3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-6-5-11(4,7-12)8(13)14/h5-7H2,1-4H3,(H,13,14)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLBJDMWGRKALK-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCN(C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(S)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid
Reactant of Route 3
(S)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(S)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid
Reactant of Route 5
(S)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(S)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.